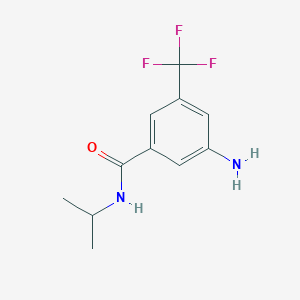

3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide

Vue d'ensemble

Description

3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide is an organic compound characterized by the presence of an amino group, an isopropyl group, and a trifluoromethyl group attached to a benzamide core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Acylation: The amino group is then acylated with isopropyl chloroformate to introduce the isopropyl group.

Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzamides or other derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide has been explored for its potential therapeutic properties:

- Inhibition of Discoidin Domain Receptors : This compound has shown significant inhibitory effects on DDR1 and DDR2, which are implicated in fibrotic diseases and cancer progression. Its dose-dependent inhibition in cellular assays suggests potential as a therapeutic agent .

- Neuropsychiatric Disorders : Studies have indicated that derivatives of this compound may interact with NMDA receptors, which are linked to various neuropsychiatric disorders such as Alzheimer's disease and epilepsy .

Biochemical Probes

The compound serves as a biochemical probe in enzymatic studies. Its structural features allow it to interact specifically with target proteins, facilitating investigations into enzyme mechanisms and interactions .

Material Science

In industrial applications, this compound is utilized in the development of advanced materials. The trifluoromethyl group enhances the compound's thermal stability and resistance to degradation, making it suitable for high-performance applications.

The biological activity of this compound has been the subject of numerous studies:

- Mechanism of Action : The trifluoromethyl group increases lipophilicity, aiding cell membrane penetration. The amino group can form hydrogen bonds with target proteins, while the isopropyl group provides steric hindrance that influences binding affinity.

- Therapeutic Potential : Investigations have indicated its potential as an anti-inflammatory and anticancer agent due to its interaction with specific molecular targets .

Case Studies

Several case studies highlight the applications and efficacy of this compound:

Mécanisme D'action

The mechanism of action of 3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Amino-N-isopropylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

3-Amino-5-(trifluoromethyl)benzamide: Lacks the isopropyl group, affecting its lipophilicity and binding characteristics.

N-Isopropyl-5-(trifluoromethyl)benzamide:

Uniqueness

3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the amino and isopropyl groups influence its reactivity and binding interactions, making it a versatile compound for various applications.

Activité Biologique

3-Amino-N-isopropyl-5-(trifluoromethyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, interactions with specific receptors, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3N2O. The compound features:

- An amino group (-NH2)

- An isopropyl group (-C3H7)

- A trifluoromethyl group (-CF3) attached to a benzamide structure.

These groups contribute to its chemical properties and biological activity, particularly in inhibiting certain kinases involved in pathological processes.

Research indicates that this compound primarily acts as an inhibitor of Discoidin Domain Receptors (DDR1 and DDR2) , which are implicated in various diseases such as fibrosis and cancer. The compound demonstrates dose-dependent inhibition in cellular assays, suggesting its potential as a therapeutic agent against conditions associated with these receptors .

Interaction Studies

Studies utilizing techniques like Western blotting and cell viability assays have shown that this compound effectively binds to DDR1 and DDR2. This binding leads to significant alterations in downstream signaling pathways, ultimately affecting cell proliferation and survival.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Kinase Inhibition | Significant inhibition of DDR1 and DDR2, leading to potential anti-fibrotic effects. |

| Cell Proliferation | Inhibitory effects on cell growth in various cancer cell lines. |

| Therapeutic Potential | Possible applications in treating fibrosis and cancers linked to DDR signaling. |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound:

- In Vitro Studies :

- Comparative Analysis :

- Potential Applications :

Propriétés

IUPAC Name |

3-amino-N-propan-2-yl-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-6(2)16-10(17)7-3-8(11(12,13)14)5-9(15)4-7/h3-6H,15H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEQHNNVRXPPPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC(=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.